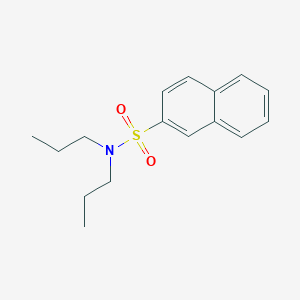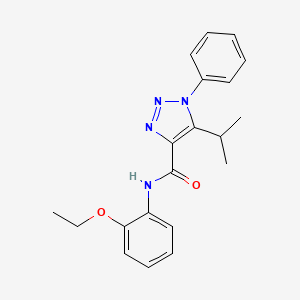![molecular formula C21H24FN3O B4680698 2-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4680698.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound belongs to a class of molecules that are typically characterized by their complex molecular architecture, including a tetrahydroisoquinoline core, a piperazine ring, and a fluorophenyl group. These features suggest potential biological activity, as similar structures are found in a range of pharmacologically active compounds.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, starting with the construction of the tetrahydroisoquinoline core followed by the introduction of the piperazine unit and the fluorophenyl group. Methods may involve cyclization reactions, acylation, and nucleophilic aromatic substitution (NAS) under controlled conditions to ensure the correct attachment of the functional groups and to protect the molecule's integrity throughout the process (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like crystallography and NMR spectroscopy, providing insights into the three-dimensional arrangement of atoms and the electronic environment within the molecule. For instance, crystal structure analysis can reveal the conformational preferences and potential interaction sites for biological activity (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the molecular structure. The presence of the piperazine ring and fluorophenyl group can impact the compound's nucleophilicity and electrophilicity, affecting reactions like alkylation, acylation, and substitution. The fluorine atom can enhance the molecule's lipophilicity and potentially its penetration across biological membranes (Goueffon et al., 1981).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. The solubility in organic solvents versus water can indicate potential applications and formulation strategies, while the melting point provides information on the compound's stability (Piel et al., 2003).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards other chemical entities are crucial for predicting the compound's interactions in biological systems or during further chemical modifications. These properties can guide the development of derivatives with enhanced activity or reduced toxicity (Ziegler et al., 1990).
Future Directions
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in the function of these targets . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which in turn influences its efficacy and safety .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)16-21(26)25-10-9-17-5-1-2-6-18(17)15-25/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJBHRNUKEVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4680625.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4680638.png)
![ethyl 2-{cyclopentyl[3-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4680642.png)

![4-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4680648.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4680654.png)
![4-{[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4680659.png)
![N-{3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B4680664.png)

![3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4680670.png)
![1-[(2-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4680687.png)
![N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4680690.png)
![N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B4680701.png)